1,5-Dimethyl-1H-pyrrole-2-carboxamidine
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Overview
Description
1,5-Dimethyl-1H-pyrrole-2-carboxamidine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrrole-2-carboxamidine can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid with an appropriate amidine reagent under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a strong acid or base to facilitate the formation of the carboxamidine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrrole-2-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxamidine group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with carbonyl or carboxyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
1,5-Dimethyl-1H-pyrrole-2-carboxamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carboxamidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,5-Dimethyl-1H-pyrrole-2-carboxamidine can be compared with other similar compounds, such as:
1,5-Dimethyl-1H-pyrrole-2-carbonitrile: This compound has a nitrile group instead of a carboxamidine group, leading to different chemical properties and reactivity.
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: This compound has an aldehyde group at the 3-position, which affects its chemical behavior and applications.
1-Butyl-2,5-dimethyl-1H-pyrrole:
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1,5-dimethylpyrrole-2-carboximidamide |
InChI |
InChI=1S/C7H11N3/c1-5-3-4-6(7(8)9)10(5)2/h3-4H,1-2H3,(H3,8,9) |
InChI Key |
ZJGZSOPQLOXMAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)C(=N)N |
Origin of Product |
United States |
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